2-(4-fluorophenyl)-N-[(2-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride
Overview
Description
2-(4-fluorophenyl)-N-[(2-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an allyloxy group attached to a benzyl moiety, along with a 4-fluorophenyl group and an ethanamine backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[(2-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Allyloxybenzyl Intermediate: This step involves the reaction of 2-hydroxybenzyl alcohol with allyl bromide in the presence of a base such as potassium carbonate to form 2-(allyloxy)benzyl alcohol.
Introduction of the Ethanamine Moiety: The intermediate is then reacted with 2-(4-fluorophenyl)ethylamine under reductive amination conditions, typically using a reducing agent like sodium triacetoxyborohydride.
Formation of the Hydrochloride Salt: The final product is obtained by treating the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-[(2-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl and phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated benzyl or phenyl derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-N-[(2-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[(2-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(allyloxy)benzyl]-N-2,3-dihydro-1,4-benzodioxin-6-ylamine hydrochloride
- N-Benzyl-2-(1H-pyrazol-4-yl)ethanamine hydrochloride
Uniqueness
2-(4-fluorophenyl)-N-[(2-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both allyloxy and 4-fluorophenyl groups allows for versatile reactivity and potential interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[(2-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO.ClH/c1-2-13-21-18-6-4-3-5-16(18)14-20-12-11-15-7-9-17(19)10-8-15;/h2-10,20H,1,11-14H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPRRVOCCSLCKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CNCCC2=CC=C(C=C2)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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